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Compound of Interest

Compound Name:
4-(4-Bromophenyl)-5-fluoro-2-

methylpyrimidine

CAS No.: 2248959-99-9

Cat. No.: B2511662

Get Quote

Introduction & Compound Profile
4-(4-Bromophenyl)-5-fluoro-2-methylpyrimidine is a highly functionalized heterocyclic

intermediate, often utilized in the synthesis of kinase inhibitors and agrochemicals. Its structural

integrity relies on three critical features: the electrophilic aryl bromide (handle for cross-

coupling), the 5-fluorine (metabolic stability/electronic modulator), and the 2-methyl group

(steric/electronic tuner).
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Property Value / Characteristic

Molecular Formula

Molecular Weight

267.10 g/mol (

Br) / 269.10 g/mol (

Br)

Appearance Typically off-white to pale yellow solid

Solubility
Soluble in DMSO, Methanol, Acetonitrile, DCM.

Sparingly soluble in water.

Key Hazards Irritant (Skin/Eye). Handle with standard PPE.

Analytical Strategy: The "Triad of Truth"
To fully characterize this molecule, we employ a "Triad" approach:

Separation (HPLC/UPLC): To establish quantitative purity.

Identification (MS/NMR): To prove the structure and isotopic signature.

Solid State (Thermal): To verify physical form (optional but recommended for scale-up).

Workflow Diagram
The following decision tree outlines the logical flow for releasing a batch of this intermediate.
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Caption: Analytical workflow for the characterization and release of halogenated pyrimidine

intermediates.

Protocol 1: High-Performance Liquid
Chromatography (HPLC)
Objective: Quantify purity and detect des-bromo or des-fluoro impurities. Rationale: A C18

column is chosen for its ability to separate the hydrophobic bromophenyl moiety. Acidic mobile

phase suppresses the ionization of the pyrimidine nitrogens, preventing peak tailing.

Experimental Conditions
Instrument: Agilent 1200/1260 or Waters Alliance (or equivalent).
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Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

Column Temp: 35°C.

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

Mobile Phase B: Acetonitrile (HPLC Grade).

Flow Rate: 1.0 mL/min.[1]

Injection Volume: 5 µL.

Detection: UV at 254 nm (primary) and 220 nm (secondary).

Gradient Table
Time (min) % Mobile Phase A % Mobile Phase B Event

0.0 90 10 Equilibration

2.0 90 10 Isocratic Hold

15.0 10 90 Linear Gradient

20.0 10 90 Wash

20.1 90 10 Re-equilibration

25.0 90 10 End

Sample Preparation: Dissolve 5 mg of sample in 10 mL of Acetonitrile. Sonicate for 5 minutes.

Filter through a 0.22 µm PTFE filter before injection.

Expert Insight: Watch for a "fronting" impurity. If the synthesis involved Suzuki coupling,

unreacted 4-bromophenylboronic acid may elute early (more polar). If the synthesis involved

condensation, 4-bromoacetophenone derivatives may elute later (more non-polar).

Protocol 2: Structural Confirmation (Spectroscopy)
A. Mass Spectrometry (LC-MS)
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Method: Electrospray Ionization (ESI) in Positive Mode. Critical Observation: The Bromine

atom imparts a distinct isotopic pattern. You generally must observe two peaks of nearly equal

intensity separated by 2 mass units.

Target Mass:

Observed Signals:

267.0 (

Br) and

269.0 (

Br).

Ratio: ~1:1 (Specific to mono-brominated compounds).

B. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

is preferred due to the compound's solubility and lack of exchangeable protons interfering with
the aromatic region.

Predicted

H NMR Shifts (400 MHz, DMSO-

)
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Proton
Position

Shift (

ppm)
Multiplicity

Coupling (

Hz)
Assignment

H-6 (Pyrimidine) 8.80 - 9.00 Doublet (d) Hz

The proton

adjacent to

Fluorine.

Ar-H (Ortho to

Br)
7.75 - 7.85 Doublet (d) Hz

AA'BB' system

part 1.

Ar-H (Meta to Br) 7.95 - 8.05 Doublet (d) Hz
AA'BB' system

part 2.

Methyl (-CH3) 2.60 - 2.70 Singlet (s) - 2-Methyl group.

Expert Insight: The coupling between the Fluorine at C5 and the Proton at C6 is diagnostic. If

this doublet collapses to a singlet, you may have lost the fluorine (impurity: des-fluoro).

F NMR
Signal: Single peak around -130 to -150 ppm (relative to

).

Utility: Confirms the presence of fluorine and purity (absence of other fluorinated isomers).

Troubleshooting & Safety
Common Analytical Challenges

Peak Tailing:

Cause: Interaction of basic pyrimidine nitrogens with residual silanols on the column.

Fix: Ensure Mobile Phase A contains 0.1% Formic Acid or Ammonium Formate buffer. Do

not use neutral water.

Solubility Issues:

Cause: The bromophenyl group increases hydrophobicity.
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Fix: Do not use 100% water as a diluent. Use at least 50% MeCN or MeOH.

Ghost Peaks:

Cause: Carryover from previous injections of highly concentrated samples.

Fix: Include a blank injection (100% MeCN) between samples.

Safety Handling
GHS Classification: Warning. H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

Precautions: Perform all weighing in a fume hood. Avoid dust generation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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